molecular formula C15H20F3NO2 B6936067 2-methyl-N-[2-(oxolan-2-yl)ethyl]-3-(2,2,2-trifluoroethoxy)aniline

2-methyl-N-[2-(oxolan-2-yl)ethyl]-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B6936067
M. Wt: 303.32 g/mol
InChI Key: JMZYEHOAWIEZCK-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(oxolan-2-yl)ethyl]-3-(2,2,2-trifluoroethoxy)aniline is a complex organic compound characterized by its unique structural features This compound contains a trifluoroethoxy group, an oxolane ring, and a methyl-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(oxolan-2-yl)ethyl]-3-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Trifluoroethoxy Group: This step involves the reaction of an appropriate aniline derivative with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the trifluoroethoxy-substituted aniline.

    Alkylation: The final step is the alkylation of the trifluoroethoxy-substituted aniline with a 2-(oxolan-2-yl)ethyl halide under basic conditions, such as using sodium hydride or potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Could be explored for pharmaceutical applications, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals or materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups involved. The trifluoroethoxy group could enhance its binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(oxolan-2-yl)ethyl]-3-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    2-methyl-N-[2-(oxolan-2-yl)ethyl]-3-(2,2,2-trifluoroethoxy)benzamide: Similar structure but with a benzamide group.

Uniqueness

The presence of the trifluoroethoxy group in 2-methyl-N-[2-(oxolan-2-yl)ethyl]-3-(2,2,2-trifluoroethoxy)aniline imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-N-[2-(oxolan-2-yl)ethyl]-3-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2/c1-11-13(19-8-7-12-4-3-9-20-12)5-2-6-14(11)21-10-15(16,17)18/h2,5-6,12,19H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZYEHOAWIEZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC(F)(F)F)NCCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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